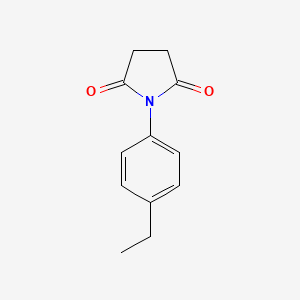

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

Description

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is a specific iteration of a succinimide (B58015), featuring a 4-ethylphenyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione core. This structural feature positions it within a class of compounds that has garnered considerable interest for its biological activities.

Succinimide, with the chemical formula (CH₂)₂(CO)₂NH, is a cyclic imide that serves as the foundational structure for a vast array of derivatives. researchgate.net These compounds are characterized by a five-membered ring containing two carbonyl groups. The versatility of the succinimide scaffold allows for substitutions at various positions, leading to a wide range of chemical properties and biological effects.

The synthesis of N-substituted succinimides, such as 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, typically involves the reaction of succinic anhydride (B1165640) with a primary amine, in this case, 4-ethylaniline (B1216643). researchgate.netnih.gov This reaction can be carried out under various conditions, including in hot water, which presents a green and efficient synthetic route. nih.gov The general reaction involves the formation of a succinamic acid intermediate, which then undergoes cyclization to form the succinimide ring. researchgate.net

| Property | Value (for N-phenylsuccinimide) | Reference |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

This table presents data for the related compound N-phenylsuccinimide to provide context.

The history of pyrrolidinedione research is intrinsically linked to the development of anticonvulsant drugs. The journey began with the discovery of the antiepileptic properties of bromides in 1857, followed by phenobarbital (B1680315) in 1912. researchgate.net The systematic search for new anticonvulsant agents with improved therapeutic profiles led to the exploration of various heterocyclic structures, including succinimides.

In the mid-20th century, succinimide derivatives emerged as a significant class of antiepileptic drugs. nih.gov Compounds like phensuximide, methsuximide, and ethosuximide (B1671622) were developed and found to be effective, particularly against absence seizures. nih.govnih.gov This success spurred further research into the synthesis and pharmacological evaluation of a wide range of N-substituted succinimides, including those with aryl substituents. researchgate.net The core principle behind this research was to modify the succinimide structure to enhance efficacy and reduce side effects.

The contemporary significance of pyrrolidinedione derivatives extends far beyond their initial use as anticonvulsants. Research has uncovered a broad spectrum of biological activities, including potential as anti-tumour and antimicrobial agents. nih.gov The succinimide scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The investigation of N-aryl succinimides continues to be an active area of research. researchgate.net Studies have explored the impact of different substituents on the aryl ring on the biological activity of these compounds. While specific research on 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is not prominent in the literature, its structure suggests it would be a candidate for screening in various biological assays, particularly in the search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYSUSELYDIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876794 | |

| Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72601-54-8 | |

| Record name | 1-(4-Ethylphenyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72601-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Pyrrolidinedione, 1 4 Ethylphenyl

Classical Approaches to Pyrrolidinedione Ring Formation

The formation of the 2,5-pyrrolidinedione, or succinimide (B58015), ring is a fundamental process in organic synthesis. Classically, the most direct method involves the condensation of succinic anhydride (B1165640) with a primary amine at high temperatures. researchgate.net This reaction proceeds through the formation of an intermediate amic acid (in this case, N-(4-ethylphenyl)succinamic acid), which then undergoes cyclization via dehydration to form the imide ring. researchgate.nettandfonline.com

Another well-established approach is the reaction between succinic acid and a primary amine. tandfonline.com Numerous reagents and conditions have been developed to facilitate the cyclization of the intermediate succinamic acid, which can be a slow process. These include the use of dehydrating agents like acetic anhydride with sodium acetate (B1210297) or acetyl chloride. researchgate.netijcps.orgresearchgate.net However, many of these classical methods have drawbacks, such as low yields, the formation of by-products, the need for expensive or hazardous reagents, and long reaction times. researchgate.netresearchgate.net

A summary of classical condensation reagents is presented below:

| Reagent System | Description | Reference |

| Acetic Anhydride/Sodium Acetate | A common and traditional method for dehydrative cyclization of the amic acid intermediate. | ijcps.org |

| Acetyl Chloride | An alternative dehydrating agent used to promote the formation of the imide ring from the amic acid. | researchgate.netresearchgate.net |

| Thionyl Chloride | Used for chlorination to create a more reactive intermediate, facilitating cyclization. | mdpi.com |

| High Temperature | Thermal condensation of succinic anhydride and an amine without a catalyst, often requiring high heat. | researchgate.nettandfonline.com |

Targeted Synthesis of N-1 Substituted Pyrrolidinediones

The synthesis of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- requires the specific introduction of the 4-ethylphenyl group onto the nitrogen atom of the pyrrolidinedione ring.

Introduction of the 4-Ethylphenyl Moiety

The most direct route for synthesizing 1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the reaction of a suitable four-carbon dicarbonyl precursor with 4-ethylaniline (B1216643). The common starting materials for the pyrrolidinedione ring are succinic acid or succinic anhydride. ijcps.org The reaction with 4-ethylaniline first forms the N-(4-ethylphenyl)succinamic acid intermediate. Subsequent intramolecular cyclization and dehydration yield the target compound. ijcps.org This process can often be performed in a one-pot synthesis, improving efficiency. ijcps.org

Reaction Conditions and Catalysis for N-Arylation

The N-arylation step, which forms the crucial carbon-nitrogen bond between the pyrrolidinedione ring and the ethylphenyl group, can be achieved under various conditions. While catalyst-free thermal methods exist, modern synthesis often employs catalysts to improve yields and moderate reaction conditions.

Catalyst-Free Methods: A simple and environmentally friendly approach involves heating succinic acid and the primary amine in water at 100 °C, which can proceed without any catalyst. tandfonline.comresearchgate.net This method avoids the use of organic solvents and harsh reagents, with the product often crystallizing directly from the reaction mixture. tandfonline.com

Metal-Catalyzed Methods: Several metal-based catalytic systems have been developed for the efficient synthesis of N-aryl succinimides.

Zinc/Acetic Acid: A one-pot method using zinc powder in acetic acid provides a cost-effective and practical route. In this procedure, succinic anhydride reacts with the aromatic amine in acetic acid, and the addition of zinc facilitates the cyclization to the imide in high yields. ijcps.org

Lewis Acids: Lewis acids such as Tantalum(V) chloride-silica gel (TaCl₅-silica gel) have been used to catalyze the reaction between anhydrides and amines, often under solvent-free microwave irradiation, which can accelerate the reaction. organic-chemistry.org

Palladium and Copper Catalysis: For more complex N-arylation reactions, palladium- and copper-mediated cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam aminations are powerful tools. beilstein-journals.org These reactions typically involve an aryl halide or boronic acid and an amine in the presence of a metal catalyst and a suitable ligand. beilstein-journals.org While highly effective, these methods can be expensive, particularly for large-scale synthesis. beilstein-journals.org

A comparison of different catalytic approaches is shown in the table below.

| Catalyst System | Starting Materials | Conditions | Advantages | Reference |

| None | Succinic Acid, 4-Ethylaniline | Water, 100°C | Green solvent, catalyst-free, simple workup | tandfonline.comresearchgate.net |

| Zinc | Succinic Anhydride, 4-Ethylaniline | Acetic Acid, 60°C | One-pot, high yield, readily available reagents | ijcps.org |

| TaCl₅-silica gel | Succinic Anhydride, Amine | Microwave, Solvent-free | Fast reaction times | organic-chemistry.org |

| Palladium/Copper | Amine, Aryl Halide/Boronic Acid | Various Ligands/Bases | Broad scope, mild conditions for some systems | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

Modern synthetic chemistry places significant emphasis on "green" or sustainable practices, which aim to minimize environmental impact. youtube.com The synthesis of 1-(4-ethylphenyl)-2,5-pyrrolidinedione can incorporate several of these principles.

Atom Economy: One-pot syntheses, such as the reaction of succinic anhydride and 4-ethylaniline, maximize atom economy by reducing the number of steps and the associated waste from intermediate purification. ijcps.org

Use of Safer Solvents: Acetic acid and water are considered more environmentally benign solvents compared to many chlorinated or aromatic organic solvents. tandfonline.comijcps.org The synthesis of N-substituted succinimides in hot water is a prime example of a green methodology, as it eliminates the need for organic solvents entirely. tandfonline.comresearchgate.net

Catalyst Efficiency and Recyclability: The use of catalytic amounts of reagents like zinc or Lewis acids is preferable to stoichiometric reagents. ijcps.orgorganic-chemistry.org Furthermore, developing recyclable catalysts, such as solid-phase supported catalysts, is a key area of green chemistry research. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgnih.gov

Stereoselective Synthesis and Chiral Auxiliaries

The parent compound, 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, is achiral. However, the principles of stereoselective synthesis become critical when preparing chiral derivatives, for instance, those with substituents on the pyrrolidinedione ring at the C-3 or C-4 positions. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. wikipedia.org

A primary strategy for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries in asymmetric synthesis include:

Oxazolidinones (Evans Auxiliaries): These are widely used to direct stereoselective alkylation, aldol, and other reactions at the α-carbon of a tethered carbonyl group. researchgate.netrsc.org

Pseudoephedrine: This natural product can be used as a chiral auxiliary, for example, by forming an amide that directs the stereoselective alkylation of the α-carbon. wikipedia.org

Camphorsultam: This is another effective chiral auxiliary used to control the stereochemistry of various transformations. sigmaaldrich.com

In the context of substituted pyrrolidinediones, a chiral auxiliary could be attached to the succinimide precursor. Subsequent reactions, such as an alkylation at the C-3 position, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. scilit.com Final removal of the auxiliary would yield the enantiomerically enriched substituted pyrrolidinedione.

Yield Optimization and Scalability Considerations for Research Applications

For any synthetic procedure to be practical for research or potential scale-up, both the yield and scalability must be optimized.

Yield Optimization: Optimizing the yield of 1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the systematic variation of reaction parameters to find the most efficient conditions. This includes:

Screening of Catalysts and Reagents: Comparing different catalysts (e.g., various Lewis acids, metal complexes) and reagent sources can identify the most effective system. acs.orgacs.org

Solvent and Temperature Effects: The choice of solvent can dramatically impact reaction rates and yields. Screening a range of solvents and temperatures is a standard optimization practice. rsc.org

Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to maximize product formation while minimizing the formation of degradation products or side-reactions. rsc.org

Scalability: Scaling a reaction from a laboratory milligram scale to a multigram or kilogram scale introduces new challenges. nih.govresearchgate.net For the synthesis of 1-(4-ethylphenyl)-2,5-pyrrolidinedione, factors influencing scalability include:

Cost and Availability of Reagents: Methods that use inexpensive and readily available starting materials, such as succinic acid, 4-ethylaniline, zinc, and acetic acid, are more amenable to large-scale synthesis. ijcps.orgorganic-chemistry.org

Reaction Conditions: Extreme temperatures or pressures can be difficult and costly to implement on a large scale. wikipedia.org Methods that proceed under mild conditions are preferred. ijcps.org

Workup and Purification: Simple purification procedures, such as direct crystallization of the product from the reaction mixture, are highly desirable for scalability as they avoid complex and costly chromatographic separations. tandfonline.comijcps.org The scalability of related N-aryl bond formation reactions has been demonstrated on an industrial scale, suggesting that optimized procedures for the title compound could also be scaled effectively. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl

Reactivity of the Pyrrolidinedione Core

The succinimide (B58015) ring is the most reactive part of the molecule, susceptible to various transformations, primarily involving nucleophilic attack at the carbonyl carbons.

The most common reaction of the pyrrolidinedione core is ring-opening. This is typically achieved by treatment with nucleophiles such as amines or hydroxylamine (B1172632). For instance, the reaction with hydroxylamine can open the imide ring to form N-hydroxybutaneamide derivatives. nih.govbeilstein-journals.org This ring-opening is contingent on the pKa of the initial amine used for the imide synthesis relative to the pKa of hydroxylamine. nih.govbeilstein-journals.org Similarly, strong bases can hydrolyze the imide to the corresponding N-arylsuccinamic acid.

The carbonyl groups of the succinimide ring can also undergo reduction. Depending on the reducing agent and reaction conditions, one or both carbonyl groups can be reduced to hydroxyl groups or methylene (B1212753) groups. researchgate.net For example, selective reduction can yield N-(4-ethylphenyl)pyrrolidin-2-one.

Furthermore, the methylene protons alpha to the carbonyl groups exhibit some acidity and can be involved in condensation reactions under specific conditions, although this is less common than ring-opening reactions. The intact, unsubstituted succinimide ring is often crucial for certain biological activities, and modifications like ring opening or substitution can significantly alter these properties. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The 4-ethylphenyl group, being an activated aromatic ring, can undergo electrophilic aromatic substitution reactions. The ethyl group is an ortho-, para-directing activator. Since the para position is blocked by the succinimide nitrogen, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6) of the phenyl ring.

Examples of such reactions include:

Halogenation: Bromination or chlorination using appropriate reagents would yield the corresponding 2-halo-4-ethylphenyl derivatives.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 2-position.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group at the 2-position, although steric hindrance might be a limiting factor.

Sulfenylation: The direct C-H sulfenylation of electron-rich arenes can be achieved using N-(alkyl/arylthio)succinimides in the presence of an acid catalyst like trifluoroacetic acid (TFA). wiley-vch.denih.gov This reaction proceeds via an electrophilic thio intermediate. wiley-vch.de

While direct nucleophilic aromatic substitution on the phenyl ring is generally difficult without strong electron-withdrawing groups, modern cross-coupling reactions provide a pathway for the formal substitution of aryl halides. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the coupling of aryl halides with amines. youtube.com Similarly, copper-catalyzed N-arylation of imides with arylboroxines has been developed, providing a method to form the N-aryl imide bond. rsc.org These methods are more relevant to the synthesis of the title compound rather than its subsequent modification but illustrate the reactivity patterns of N-aryl systems.

Derivatization Strategies at the Pyrrolidinedione Ring

The pyrrolidinedione ring itself can be derivatized at the 3- and 4-positions, which are alpha to the carbonyl groups.

One key strategy involves the alpha-halogenation of the succinimide ring. For instance, N-bromosuccinimide (NBS) is a common reagent for radical bromination, but under different conditions, it can be used to introduce a bromine atom at the alpha-position of the succinimide ring itself.

Another approach is the introduction of substituents via enolate chemistry. The protons at the 3- and 4-positions of the pyrrolidinedione ring have a pKa that allows for deprotonation with a suitable base to form an enolate. This enolate can then react with various electrophiles.

| Reactant | Reagent/Catalyst | Product Type | Reference |

| N-substituted succinimide | Hydroxylamine | N-hydroxybutaneamide derivative | nih.govbeilstein-journals.org |

| N-(organothio)succinimide | Sodium sulfinates / Lewis acid | Thiosulfonate | nih.gov |

| N-(aryl/alkylthio)succinimide | 5H-oxazol-4-ones / Organocatalyst | α-sulfenylated product | wiley-vch.denih.gov |

| N-Bromo succinimide | Thiol / CH2Cl2/MeOH | Sulfinamide | biosynth.com |

Functionalization of the Ethyl Substituent

The ethyl group attached to the phenyl ring offers another site for chemical modification, primarily at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated for both radical and oxidative reactions due to the stability of the resulting benzylic radical or cation.

A significant transformation is the oxidation of the benzylic methylene group (-CH2-) to a carbonyl group. This reaction converts the ethyl group into an acetyl group, yielding 1-(4-acetylphenyl)pyrrolidine-2,5-dione. nih.govbeilstein-journals.org This oxidation can be achieved using various oxidizing agents. For example, the oxidation of alkylarenes to aromatic ketones can be catalyzed by copper salts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Another method involves using potassium persulfate (K2S2O8), which generates sulfate (B86663) radical anions that can abstract a hydrogen atom from the benzylic position. wikipedia.orglibretexts.org

| Substrate | Oxidant/Catalyst | Product | Reference |

| 1-Ethyl-4-fluorobenzene | General oxidation procedure | 1-(4-Fluorophenyl)ethanone | nih.gov |

| 1-Chloro-4-ethylbenzene | General oxidation procedure | 1-(4-Chlorophenyl)ethanone | nih.gov |

| 1-(4-ethylphenyl)ethanone | General oxidation procedure | 1,1'-(1,4-Phenylene)diethanone | nih.gov |

| Alkylarenes | N-hydroximide organocatalyst, Fe(NO3)3·9H2O/NHSI | Aromatic ketones | nih.gov |

| N-(arylsulfonyl)benzylamines | K2S2O8 / Pyridine | N-arylsulfonylimines | wikipedia.orglibretexts.org |

Benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN), would lead to the formation of 1-(4-(1-bromoethyl)phenyl)pyrrolidine-2,5-dione. This bromo derivative is a versatile intermediate for further nucleophilic substitution reactions.

Rearrangement Reactions Involving Pyrrolidinedione Scaffolds

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. byjus.com While specific rearrangement reactions of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- are not extensively documented, related pyrrolidinedione and succinimide scaffolds can participate in or be products of various named rearrangements.

For example, the Beckmann rearrangement converts an oxime to an amide. mdpi.comgoogle.com If a ketone were present elsewhere in a molecule containing a pyrrolidinedione, its oxime could undergo this rearrangement. The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be converted to an amine. biosynth.comgoogle.com This could be relevant in syntheses starting from derivatives of the pyrrolidinedione structure.

More directly related, the synthesis of substituted pyrrolidin-2-ones can proceed through ring-opening and cyclization of donor-acceptor cyclopropanes with anilines, a process that involves significant bond reorganization. Additionally, some synthetic routes leading to substituted pyrrolidines have reported unexpected products arising from rearrangements of reaction intermediates. The synthesis of complex pyrrolidine-2,3-diones can also involve reaction pathways where rearrangement is a key step.

Advanced Spectroscopic and Spectrometric Characterization in Research of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule. For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for its structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, distinct signals corresponding to the protons of the ethyl group, the aromatic ring, and the pyrrolidinedione ring are expected.

The protons of the succinimide (B58015) ring are anticipated to appear as a singlet at approximately 2.9 ppm. The aromatic protons of the 4-ethylphenyl group, due to their substitution pattern, would likely present as two distinct doublets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The ethyl group protons would manifest as a quartet for the methylene (B1212753) (-CH2-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~7.3 | d |

| Aromatic (2H) | ~7.1 | d |

| Pyrrolidinedione (-CH₂-CH₂-) | ~2.9 | s |

| Ethyl (-CH₂-) | ~2.7 | q |

| Ethyl (-CH₃) | ~1.2 | t |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl). In the ¹³C NMR spectrum of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, signals for the carbonyl carbons of the pyrrolidinedione ring are expected to appear significantly downfield, typically in the range of 175-180 ppm.

The carbons of the aromatic ring would produce several signals in the 120-145 ppm region. The ipso-carbon attached to the nitrogen and the carbon bearing the ethyl group will have distinct chemical shifts from the other aromatic carbons. The methylene carbons of the pyrrolidinedione ring are expected around 28-30 ppm, while the ethyl group carbons would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~177 |

| Aromatic (C-N) | ~132 |

| Aromatic (C-CH₂CH₃) | ~145 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~126 |

| Pyrrolidinedione (-CH₂-CH₂-) | ~29 |

| Ethyl (-CH₂) | ~28 |

| Ethyl (-CH₃) | ~15 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the entire molecule. For example, correlations would be expected between the aromatic protons and the carbonyl carbons, as well as between the pyrrolidinedione protons and the carbonyl carbons, confirming the N-aryl substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, which has a molecular formula of C₁₂H₁₃NO₂, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 204.1025 |

| [M+Na]⁺ | 226.0844 |

Note: These are the calculated exact masses for the protonated and sodiated molecular ions.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique helps to elucidate the structure of the molecule by identifying characteristic fragmentation pathways.

For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, a primary fragmentation pathway would likely involve the cleavage of the succinimide ring. Another expected fragmentation would be the loss of the ethyl group from the phenyl ring, leading to a characteristic fragment ion. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

| m/z | Proposed Fragment |

|---|---|

| 175 | [M - C₂H₅]⁺ |

| 120 | [C₈H₁₀N]⁺ |

| 104 | [C₇H₆N]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present within a molecule. mdpi.com These techniques probe the quantized vibrational energy states of molecules, providing a unique "fingerprint" spectrum characteristic of the compound's structure. mdpi.com While both are based on molecular vibrations, they operate on different principles: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to vibrational transitions, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com

For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, the key functional groups expected to exhibit characteristic vibrational modes are the dicarbonyls of the pyrrolidinedione ring, the C-N-C linkage of the imide, the aromatic ring, and the aliphatic ethyl group. The analysis of the spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in their assignment. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- would be dominated by strong absorptions corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the succinimide ring. Due to symmetric and asymmetric stretching, two distinct bands are typically observed. In related succinimide structures, these bands appear in the region of 1700-1790 cm⁻¹. The aromatic C-H stretching vibrations of the ethylphenyl group would be expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl group and the pyrrolidinedione ring would appear just below 3000 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The C=C stretching vibrations of the phenyl ring are expected in the 1580-1610 cm⁻¹ range. The symmetric carbonyl stretch, which may be weaker in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Detailed Research Findings:

While specific experimental spectra for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- are not extensively published, data from analogous compounds, such as N-(4-methylphenyl)succinimide, provide a reliable basis for interpretation. nih.govresearchgate.net In the crystal structure analysis of N-(4-methylphenyl)succinimide, the purity of the compound was confirmed by its infrared spectra. nih.govresearchgate.net Studies on other pyrrolidinedione derivatives show characteristic carbonyl stretching frequencies that are sensitive to the electronic environment. researchgate.netscielo.org.za For instance, the carbonyl stretching vibration in one thiazolidinone derivative was observed at 1713 cm⁻¹ in the experimental infrared spectrum. scielo.org.za The C-N stretching vibration in the same study was assigned to a band at 1345 cm⁻¹. scielo.org.za

Based on these related studies, a representative table of expected vibrational frequencies for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- can be compiled.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Asymmetric C=O Stretch | ~1770 | IR |

| Symmetric C=O Stretch | ~1700 | IR, Raman |

| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman |

| C-N Stretch | 1400 - 1300 | IR |

| CH₂ Bending | ~1465 | IR |

| CH₃ Bending | ~1375 | IR |

This table is generated based on typical vibrational frequencies for the respective functional groups and data from analogous compounds.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light in the UV-Vis range. In 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, the primary chromophore is the 4-ethylphenyl group attached to the pyrrolidinedione ring.

The absorption of UV radiation excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The benzene (B151609) ring and the carbonyl groups are the key components of the chromophoric system in this molecule.

Expected UV-Vis Absorption:

The UV-Vis spectrum of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is expected to show absorptions characteristic of a substituted benzene ring. Typically, benzene and its derivatives exhibit two main absorption bands: the E-band (stronger, around 180-220 nm) and the B-band (weaker, with fine structure, around 230-270 nm). The substitution on the benzene ring, in this case, the ethyl group and the succinimide nitrogen, will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands. The carbonyl groups of the succinimide ring have n→π* transitions, which are typically weak and may be observed as a shoulder on the tail of the stronger π→π* transitions of the aromatic ring.

Detailed Research Findings:

Research on related aromatic imides and diones confirms these general principles. For instance, studies on diketopyrrolopyrrole (DPP) derivatives, which contain a similar pyrrole-dione core, show that the electronic properties are heavily influenced by the aromatic substituents. rsc.org In one study involving a thiazolidinone derivative with a methoxyphenyl group, two absorption peaks were observed in the UV region at 348 nm and 406 nm. scielo.org.za Theoretical calculations using time-dependent density functional theory (TD-DFT) are often employed to predict and interpret the electronic transitions. scielo.org.za These calculations can help assign the observed absorption bands to specific molecular orbital transitions, such as HOMO to LUMO transitions. scielo.org.za

A representative data table for the expected UV-Vis absorption of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is presented below.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~220 | High |

| π → π* (B-band) | ~265 | Moderate |

| n → π* | ~300 | Low (often appears as a shoulder) |

This table is generated based on typical electronic transitions for the phenyl and carbonyl chromophores and data from analogous compounds.

Computational and Theoretical Investigations of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, DFT calculations can be employed to determine its optimized geometry and a suite of electronic descriptors. researchgate.net Methods like B3LYP with a basis set such as 6-311G(d,p) are commonly used for such analyses. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen atoms of the dione (B5365651) group are expected to be regions of negative potential, attractive to electrophiles, while hydrogen atoms may show positive potential. researchgate.net Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be calculated from HOMO-LUMO energies to quantify the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- based on DFT Calculations Note: The values presented below are hypothetical examples based on typical results for similar organic molecules and are for illustrative purposes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability researchgate.net |

| Dipole Moment | ~2.5 Debye | Molecular polarity researchgate.net |

| Electrophilicity Index (ω) | ~1.9 eV | Global electrophilic nature |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic nature of molecules, from conformational changes to complex interactions with biological targets. nih.gov An MD simulation for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- would typically begin by placing the molecule in a simulated aqueous environment, using a force field like AMBER or CHARMM to define the interatomic forces. nih.govmdpi.com

The simulation would proceed through energy minimization and equilibration phases, followed by a production run, often spanning microseconds. nih.gov Analysis of the resulting trajectory provides insights into the molecule's conformational landscape. The flexibility of the ethylphenyl group relative to the rigid pyrrolidinedione ring can be assessed by monitoring dihedral angles and calculating the Root Mean Square Fluctuation (RMSF) for each atom.

When studying ligand-target interactions, the compound is placed in the binding site of a protein, and the simulation reveals the stability of the binding pose over time. mdpi.com The Root Mean Square Deviation (RMSD) of the ligand with respect to its initial docked pose is calculated to assess binding stability. nih.gov Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence throughout the simulation, providing a dynamic view of the binding event. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation Note: This table represents a standard setup for an MD simulation of a small molecule-protein complex.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS mdpi.com | Defines potential energy and forces |

| Solvent Model | TIP3P, TIP4P-EW nih.gov | Explicit representation of water |

| System Size | ~50,000 atoms | Includes protein, ligand, water, and ions |

| Equilibration Time | 10-100 ns | Stabilizes temperature and pressure nih.gov |

| Production Run Time | 100 ns - 1 µs | Samples conformational space nih.gov |

| Trajectory Analysis | RMSD, RMSF, Hydrogen Bonds nih.gov | To analyze stability, flexibility, and interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Target Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.comnih.gov To develop a QSAR model for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, one would first need a dataset of structurally similar N-substituted succinimide (B58015) derivatives with measured biological activity against a specific target. pharmacophorejournal.comresearchgate.net

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. nih.gov Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create an equation that links the descriptors to the observed activity. pharmacophorejournal.com

A robust QSAR model, validated internally (e.g., by leave-one-out cross-validation, q²) and externally (using a test set of compounds, R²pred), can predict the activity of new, untested compounds like 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-. pharmacophorejournal.comnih.gov The model can also highlight which molecular features are most important for activity, guiding the design of more potent analogues. nih.gov

Table 3: Example of Statistical Parameters for a Hypothetical 3D-QSAR Model Note: These values represent a statistically robust QSAR model and are for illustrative purposes.

| Statistical Parameter | Value | Description |

| q² (Cross-validated R²) | > 0.6 | Indicates good internal predictive ability nih.gov |

| R² (Non-validated R²) | > 0.8 | Measures the model's goodness of fit |

| R²pred (External validation) | > 0.6 | Measures predictive power on an external test set pharmacophorejournal.com |

| Number of PLS components | 2-5 | Optimal number of latent variables used in the model |

| Contributing Fields | Steric, Electrostatic | Indicates the nature of interactions important for activity |

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. beilstein-journals.org For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, potential biological targets could include enzymes like lipoxygenases or various receptors, based on the known activities of similar heterocyclic compounds. beilstein-journals.orgsdu.dk

The docking process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed into the receptor's binding site, and a scoring function is used to estimate the binding free energy (docking score). sdu.dk Lower negative scores typically indicate stronger binding affinity. beilstein-journals.orgbeilstein-journals.org

Analysis of the top-ranked docking poses reveals the specific interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. sdu.dk For instance, the carbonyl oxygens of the pyrrolidinedione ring could act as hydrogen bond acceptors, while the ethylphenyl group could engage in hydrophobic or aromatic interactions within the binding pocket. These insights are crucial for predicting whether the compound is likely to be an inhibitor or modulator of the target and for suggesting chemical modifications to improve potency. sdu.dk

Table 4: Illustrative Molecular Docking Results with a Hypothetical Enzyme Target Note: The data is hypothetical, based on findings for similar triazole derivatives binding to 15-LOX. sdu.dk

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1-(4-ethylphenyl)-2,5-pyrrolidinedione | -9.5 | HIS550, LEU754 | Hydrophobic (ethylphenyl group) |

| GLN548, ARG580 | Hydrogen Bond (carbonyl oxygen) sdu.dk | ||

| Reference Inhibitor (e.g., Quercetin) | -8.5 sdu.dk | PHE414, ILE839 | Hydrophobic, Hydrogen Bond |

In Silico ADME Prediction for Research Compound Optimization (excluding pharmacokinetic data)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital to assess its drug-likeness. researchgate.net For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, various physicochemical properties can be calculated using in silico tools to predict its potential as a drug candidate. mdpi.com

Key properties include lipophilicity (LogP), which affects solubility and permeability; topological polar surface area (TPSA), which correlates with membrane permeability; and molecular weight. frontiersin.org These parameters are often evaluated against established guidelines like Lipinski's Rule of Five. A compound is considered more likely to be orally bioavailable if it does not violate more than one of these rules (e.g., MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). researchgate.net

Other important predictions include aqueous solubility (LogS) and gastrointestinal (GI) absorption. The "BOILED-Egg" model is a common visualization tool that predicts both GI absorption and blood-brain barrier (BBB) penetration based on lipophilicity and polarity. nih.gov These predictions help researchers to prioritize compounds and identify potential liabilities that may require chemical modification. nih.gov

Table 5: Predicted ADME and Physicochemical Properties for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- Note: Values are calculated using standard computational models and are for predictive purposes.

| Property | Predicted Value | Optimal Range for Drug-Likeness |

| Molecular Weight | 203.24 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.35 | -0.4 to +5.6 |

| Topological Polar Surface Area (TPSA) | 37.8 Ų | < 140 Ų frontiersin.org |

| Aqueous Solubility (LogS) | -2.8 (Moderately soluble) | > -6.0 |

| Gastrointestinal (GI) Absorption | High | High |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

Mechanistic Investigations of Biological Interactions of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl in Vitro and in Silico Perspectives

Enzyme Inhibition Studies (e.g., Cholinesterases, α-Glucosidase, COX/LOX)

The ability of a compound to selectively inhibit enzymes is a cornerstone of drug discovery. For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, investigations into its enzyme inhibitory profile provide insights into its potential therapeutic applications.

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov While direct studies on 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- are not specified, research on a series of related pyrrolidine-2,5-dione derivatives has been conducted to evaluate their α-glucosidase inhibitory potential. nih.gov In one study, a series of fifteen pyrrolidine-2,5-dione derivatives (11a-o) demonstrated a range of inhibitory activities from moderate to poor. nih.gov The most effective compound within this series, compound 11o , exhibited good inhibition with an IC50 value of 28.3 ± 0.28 µM. nih.gov These findings suggest that the pyrrolidine-2,5-dione scaffold can be a basis for developing α-glucosidase inhibitors.

Table 1: In Vitro α-Glucosidase Inhibition by a Selected Pyrrolidine-2,5-dione Derivative

| Compound | Target Enzyme | IC50 Value (µM) | Source |

|---|

Cholinesterases: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the management of Alzheimer's disease. Although various heterocyclic compounds have been investigated as cholinesterase inhibitors, specific in vitro studies detailing the inhibitory activity of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- against these enzymes are not prominently available in the reviewed literature. nih.govnih.gov

COX/LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of inflammatory mediators like prostaglandins and leukotrienes. researchgate.net Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially improved gastrointestinal safety profiles compared to selective COX-2 inhibitors. nih.govnih.gov While numerous natural and synthetic compounds are being investigated as dual COX/LOX inhibitors, direct experimental data on the inhibitory effects of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- on these enzymes is not currently available. mdpi.commdpi.com

Receptor Binding Profiling (In Vitro)

Determining the binding affinity of a compound to a panel of receptors is essential for understanding its pharmacological profile and potential off-target effects. For the N-substituted succinimide (B58015) class, which includes 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, interactions with central nervous system (CNS) receptors are of particular interest due to their known anticonvulsant activities. nih.gov

While a comprehensive in vitro receptor binding profile for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- is not specifically documented in the reviewed literature, studies on structurally related compounds provide some context. For instance, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their binding affinity to dopamine D2-like receptors. nih.gov One derivative showed affinity in the low micromolar range. nih.gov Another study on a pyrrolidinyl benzamide derivative, IYM , revealed a very high affinity for dopamine D2 receptors with a Kd of 0.04 nM. nih.gov These findings highlight that the pyrrolidine (B122466) core can be incorporated into structures with high affinity for specific CNS receptors. However, dedicated in vitro binding assays are necessary to determine the specific receptor interaction profile of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-.

Cellular Pathway Modulation in Research Cell Lines (In Vitro)

The biological activity of a compound is often mediated through its modulation of specific cellular signaling pathways. In vitro studies using various research cell lines can uncover these effects, particularly in the context of cancer research where pathways controlling cell proliferation, apoptosis, and metastasis are key targets.

Direct evidence of cellular pathway modulation by 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- in specific cell lines is limited in the available literature. However, the effects of other small molecules on cancer cell pathways have been extensively studied. For example, various natural products are known to target critical pathways like MAPK/ERK, which is involved in cancer cell growth, invasion, and survival. frontiersin.org Other key signaling pathways that regulate cancer cell metabolism and are targets for therapeutic intervention include the PI3K/Akt/mTOR and AMPK pathways. nih.gov The modulation of such pathways often leads to the inhibition of cell viability and the induction of apoptosis. For instance, studies on certain cyclohexa-2,5-diene-1,4-dione derivatives showed they induce pro-apoptotic activity in human melanoma M14 cells through caspase activation. nih.gov To understand the specific effects of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, in vitro studies on relevant cancer cell lines would be required to assess its impact on cell viability and key signaling pathways.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The succinimide ring is a core structural feature of several established anticonvulsant drugs. The broader class of N-arylsuccinimides has been the subject of numerous studies to elucidate their molecular mechanism of action. While the precise mechanism for 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- has not been specifically detailed, the anticonvulsant activity of this class of compounds is generally attributed to their ability to modulate neuronal excitability.

Many anticonvulsant drugs exert their effects by interacting with voltage-gated ion channels, such as sodium or calcium channels, or by enhancing GABAergic inhibition. mdpi.com For example, a study on a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a lead compound whose mechanism likely involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The anticonvulsant profile of N-phenylphthalimide derivatives, which share structural similarities, suggests that the nature and position of substituents on the N-phenyl ring are critical for activity. nih.gov It is plausible that 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- shares a similar mechanistic basis, potentially acting on ion channels to stabilize neuronal membranes. However, detailed in vitro electrophysiological studies, such as patch-clamp experiments on neuronal cells, would be necessary to confirm its specific molecular targets and elucidate its precise mechanism of action.

Antioxidant Activity Investigations (In Vitro)

Antioxidant compounds can neutralize reactive oxygen species (ROS), mitigating oxidative stress that is implicated in numerous diseases. The potential antioxidant activity of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- can be investigated through various in vitro assays.

Although direct antioxidant data for this specific compound is not available, studies on related molecules have been reported. A series of pyrrolidine-2,5-dione derivatives were evaluated for both α-glucosidase inhibition and antioxidant activity. nih.gov Furthermore, a different compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) , extracted from marine Streptomyces, exhibited significant antioxidant properties. nih.gov In vitro assays demonstrated its concentration-dependent DPPH radical scavenging activity and total antioxidant capacity. nih.gov These findings indicate that the pyrrolidinone scaffold can be part of molecules with notable antioxidant potential.

Table 2: In Vitro Antioxidant Activity of a Related Pyrrolidin-2-one Derivative

| Compound | Assay | Activity (% at 5 µg/ml) | Source |

|---|---|---|---|

| DMBPO | DPPH Radical Scavenging | 44.13% | nih.gov |

Role as a Biological Probe for Target Identification

Small molecules with defined biological activity can be chemically modified to serve as biological probes. These probes are valuable tools in chemical proteomics for identifying the direct protein targets of a compound within a complex biological system. nih.gov This approach typically involves designing and synthesizing a probe that retains the core structure and activity of the parent molecule but incorporates a reactive group or a tag for enrichment and subsequent protein identification by mass spectrometry. nih.gov

This strategy allows for an unbiased, comprehensive understanding of a compound's mechanism of action and potential off-target effects. nih.gov Currently, there is no information within the reviewed literature to suggest that 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- has been specifically developed or utilized as a biological probe for target identification studies. Its relatively simple structure could, however, make it amenable to the synthesis of such probes to explore its molecular targets in various disease models.

Applications in Chemical and Materials Science Research

2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- as a Synthetic Intermediate

The primary role of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- in organic synthesis is as a monomeric precursor for the creation of larger, more complex molecules, particularly polymers. The synthesis of related N-substituted maleimides, which share the core imide structure, typically involves a multi-step process starting from maleic anhydride (B1165640) and a corresponding aniline (B41778) derivative. uctm.eduresearchgate.net By analogy, 1-(4-ethylphenyl)pyrrolidine-2,5-dione can be prepared and subsequently utilized as an intermediate.

Its structure is foundational for building polymer chains where the N-(4-ethylphenyl) group can be systematically incorporated to influence the final properties of the material. uctm.edu The imide group itself can act as a binding site or a carrier for other functional groups, allowing for its strategic placement within a larger molecular framework through polymerization reactions. uctm.edu Research on similar N-substituted maleimides demonstrates their utility in preparing imide-amide monomers, which are then used to synthesize polymers with specific characteristics. researchgate.net This highlights the role of the core N-aryl imide structure as a crucial synthetic intermediate.

Table 1: Chemical Identification of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | stenutz.eu |

| Molecular Weight | 203.24 g/mol | stenutz.eu |

| IUPAC Name | 1-(4-ethylphenyl)pyrrolidine-2,5-dione | stenutz.eu |

| SMILES | CCc1ccc(cc1)N2C(=O)CCC2=O | stenutz.eu |

| InChIKey | KMLYSUSELYDIOD-UHFFFAOYSA-N | stenutz.eu |

Integration into Polymer Chemistry and Advanced Materials Research

The most significant application of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- and its analogs is in polymer chemistry. N-substituted maleimides are recognized for their ability to undergo polymerization to produce materials with high thermal stability. uctm.eduresearchgate.net These properties make them suitable for applications as high-performance engineering plastics, electric insulators, and protective coatings. uctm.edu

The polymerization of these monomers can be achieved through several methods:

Free-Radical Polymerization : Using initiators like 2,2'-azobisisobutyronitrile (AIBN), N-substituted maleimides can be homopolymerized or copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA). uctm.eduresearchgate.net

Photo-induced Copolymerization : N-substituted maleimides can act as electron-acceptor monomers and readily copolymerize with electron-donor monomers like vinyl ethers, N-vinylpyrrolidone (NVP), and styryloxy compounds upon UV exposure. kpi.ua This process can be rapid, achieving high conversion rates in seconds and often proceeds without the need for an external photoinitiator. kpi.ua The resulting polymers can be highly crosslinked networks. kpi.ua

Table 2: Polymerization Research Involving N-Substituted Imides

| Polymerization Type | Comonomers | Key Findings | Source(s) |

|---|---|---|---|

| Photo-induced Copolymerization | Vinyl ethers, N-vinylpyrrolidone (NVP) | Rapid reaction, forms alternating copolymers, can proceed without an external photoinitiator. | kpi.ua |

| Free-Radical Polymerization | Methyl Methacrylate (MMA) | Produces copolymers with enhanced thermal stability. | researchgate.net |

| Free-Radical Homopolymerization | None | Results in thermally stable vinyl polymers; solubility is influenced by the N-substituent. | researchgate.net |

Use in Analytical Chemistry Method Development for Research Purposes

The use of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- specifically for the development of new analytical methods is not extensively documented. Its role in an analytical context is primarily as the subject of analysis for characterization and identification following its synthesis or incorporation into a polymer.

Standard spectroscopic techniques are employed to confirm the chemical structure of N-substituted imides and their polymers. These methods include:

FT-IR Spectroscopy : Used to identify characteristic functional groups, such as the imide carbonyl (OC-N-CO) stretches. uctm.edu

¹H-NMR Spectroscopy : Used to confirm the structure by analyzing the chemical shifts and integrations of protons on the phenyl ring and the pyrrolidinedione ring. uctm.eduresearchgate.net

While these are standard characterization tools, the compound itself is not reported as a reagent, standard, or catalyst in the development of novel analytical methodologies for other substances.

Role in Organic Catalysis and Reagent Design

The direct application of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- as a catalyst or a specifically designed reagent is limited. However, research into related N-substituted maleimides reveals a potential catalytic function in certain polymerization reactions.

In photo-induced polymerizations, N-substituted maleimides can act as monomeric photoinitiators. kpi.ua It is proposed that the maleimide (B117702), upon UV excitation, can generate initiating radicals by abstracting a hydrogen atom from a ground-state monomer. kpi.ua This allows the polymerization of monomers like acrylates to proceed upon UV irradiation without the addition of a separate photoinitiating compound. kpi.ua In this specific context, the maleimide derivative functions as part of the initiation system, a role that can be considered catalytic in nature for the polymerization process. Broader applications in other areas of organic catalysis have not been widely reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl Derivatives

Impact of Substituent Variations on Biological Activity (In Vitro)

The biological activity of 1-(4-ethylphenyl)-2,5-pyrrolidinedione derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the pyrrolidinedione core. Studies on analogous N-phenylsuccinimide and N-phenylphthalimide compounds have established clear structure-activity relationships (SAR), particularly in the context of anticonvulsant activity. nih.gov

For N-phenylphthalimide derivatives, the anticonvulsant efficacy is sensitive to the substitution pattern on the N-phenyl ring. nih.gov For instance, the order of activity can be ranked based on substituents, with electron-donating or specific halogen groups often enhancing potency. nih.govmdpi.com In a series of N-phenylphthalimides, the presence of methyl groups at the 2 and 6 positions of the phenyl ring resulted in greater anticonvulsant activity compared to unsubstituted or other alkyl-substituted analogs. nih.gov Specifically, the order of efficacy was determined as: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring. nih.gov This suggests that the ethyl group at the para-position in 1-(4-ethylphenyl)-2,5-pyrrolidinedione contributes a specific steric and electronic profile that modulates its biological effect.

Furthermore, modifications on the imide ring also play a crucial role. In a study of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, introducing substituents on the phenyl ring of the acetamide (B32628) linker led to compounds with significant protection in the 6 Hz seizure model, a test for focal seizures. mdpi.com Notably, derivatives with 2-fluoro, 3-trifluoromethyl, and 3-trifluoromethoxy substituents on this phenyl ring showed 100% protection in the maximal electroshock (MES) test. mdpi.com This highlights that electronic effects (both electron-withdrawing and donating) and lipophilicity of the substituents are key determinants of in vitro activity.

The following table summarizes the impact of hypothetical substituent variations on the core structure of 1-(4-ethylphenyl)-2,5-pyrrolidinedione, based on findings from related N-aryl imide series.

| Core Structure | Substituent Variation | Observed/Expected Impact on In Vitro Activity (e.g., Anticonvulsant) | Reference |

| N-Aryl Ring (Phenyl) | Introduction of small alkyl groups (e.g., methyl) at ortho positions | Generally increases anticonvulsant potency. | nih.gov |

| N-Aryl Ring (Phenyl) | Introduction of electron-withdrawing groups (e.g., NO2, CF3) | Can enhance activity, depending on position. | nih.govmdpi.com |

| N-Aryl Ring (Phenyl) | Introduction of electron-donating groups (e.g., NH2, OCH3) | Can enhance activity, particularly amino groups. | nih.gov |

| Pyrrolidinedione Ring | Substitution at the 3- or 4-position | Can modulate activity and introduce chirality, affecting target interaction. | |

| Linker (if present) | Addition of a phenylacetamide moiety | Introduction of further substitution points can refine activity. | mdpi.com |

Correlation of Structural Features with Binding Affinity to Molecular Targets

The interaction of 1-(4-ethylphenyl)-2,5-pyrrolidinedione derivatives with specific molecular targets is a direct consequence of their structural and electronic features. The N-arylsuccinimide scaffold is known to interact with various biological targets, including ion channels and enzymes.

In vitro binding assays for a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides revealed that several potent anticonvulsant compounds in the series showed moderate binding to voltage-gated calcium channels (Ca_v_1.2) at a concentration of 10 µM. mdpi.com This suggests that interaction with Ca_v_1.2 channels may be at least partially responsible for their activity against focal seizures. mdpi.com The 1-(4-ethylphenyl) moiety likely contributes to the hydrophobic interactions within the binding pocket of such channels.

In other contexts, pyrrolidine-2,5-dione derivatives have been designed as inhibitors of Tumor Necrosis Factor-alpha (TNF-α). nih.govsemanticscholar.org Structure-based design identified compounds that could directly bind to TNF-α, blocking its downstream signaling pathways. nih.gov For these inhibitors, the nature of the substituent on the N-aryl ring is critical for achieving high binding affinity.

The correlation between structure and target affinity is also evident in the development of inhibitors for the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1). A strong correlation was found between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their activity in cancer cells. nih.gov While structurally different, this highlights the principle that specific substitutions are key to potent and selective target binding. The ethylphenyl group of the title compound would be expected to fit into a hydrophobic pocket on a target protein, with the pyrrolidinedione core potentially forming hydrogen bonds.

| Derivative Class | Molecular Target | Key Structural Feature for Binding | Reference |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Voltage-gated calcium channels (Ca_v_1.2) | Phenylacetamide moiety and its substituents. | mdpi.com |

| Pyrrolidine-2,5-diones | Tumor Necrosis Factor-alpha (TNF-α) | Specific substitutions on the N-aryl ring to optimize fit in the binding site. | nih.govsemanticscholar.org |

| N-aryl piperazinealkylamides | Serotonin Receptors (5-HT7) | Optimal alkyl chain length and substitution pattern on the aryl ring. | nih.gov |

| Pyrazolopyrimidine derivatives | Kinesin Eg5 | Interactions with allosteric sites. | nih.gov |

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of 1-(4-ethylphenyl)-2,5-pyrrolidinedione is a crucial factor governing its interaction with biological targets. The molecule is not planar, and rotation can occur around the single bond connecting the phenyl ring to the nitrogen atom of the pyrrolidinedione ring. This rotation determines the relative orientation of the two ring systems, which can significantly impact binding affinity.

Studies on related N-phenylamino pyrrolidine-2,5-dione derivatives have utilized NMR spectroscopy to determine the equilibrium distributions of different conformers in solution. researchgate.net These analyses show that the molecule can exist in different conformations, and the energy barrier between them can be influenced by the solvent and temperature. researchgate.net For 1-(4-ethylphenyl)-2,5-pyrrolidinedione, the preferred conformation will likely position the ethylphenyl group in a way that minimizes steric hindrance while optimizing electronic interactions with a target's binding site.

The dynamic nature of these molecules means that they can adopt different shapes, and the biologically active conformation may not be the lowest energy conformation in solution. The ability to adopt a specific conformation upon binding (an "induced fit" mechanism) is a key aspect of its molecular interactions.

Design and Synthesis of Analogs for SAR Refinement

The systematic design and synthesis of analogs are fundamental to refining the structure-activity relationship of 1-(4-ethylphenyl)-2,5-pyrrolidinedione. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

One common synthetic approach involves the N-alkylation or N-arylation of the parent pyrrolidine-2,5-dione (succinimide). For example, pyrrolidine-2,5-dione can be N-alkylated with various sulfonates to produce the desired imides, which can then undergo further cyclization or modification.

Another strategy involves multi-step procedures starting from different precursors. For instance, (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides were synthesized via a multistep process to explore a wide range of substituents on different parts of the molecule. mdpi.com Similarly, novel piperazine-2,5-dione derivatives have been created through a series of reactions including acylation to introduce diverse functionalities. nih.gov

The design of new analogs is often guided by the existing SAR data. If, for example, the 4-ethylphenyl group is found to be crucial for activity, analogs might be synthesized with variations at this position (e.g., 4-propylphenyl, 4-isopropylphenyl, 4-vinylphenyl) to probe the limits of the hydrophobic pocket on the target. Alternatively, substitutions could be made on the pyrrolidinedione ring to alter its hydrogen bonding capacity or introduce chiral centers.

Mixture-based combinatorial libraries and positional scanning strategies have also been employed to identify promising chemical scaffolds, such as pyrrolidine (B122466) pentamine, which can then be optimized through targeted synthesis of analogs. nih.gov This approach has shown that modifications at different positions (R1-R5) around a core scaffold have varied effects on inhibitory activity, demonstrating the importance of systematic exploration. nih.gov

The synthesis of a novel series of mesitylene-based spirooxindole-pyrrolidines via a multicomponent [3+2] cycloaddition reaction showcases a modern and efficient method for generating structural diversity for biological screening. rsc.org Such strategies could be adapted to create novel analogs of 1-(4-ethylphenyl)-2,5-pyrrolidinedione for further SAR refinement.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2,5 Pyrrolidinedione, 1 4 Ethylphenyl

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are the cornerstone for assessing the purity of 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)- and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing N-substituted succinimides due to its high resolution and applicability to moderately polar compounds. The method separates the target analyte from starting materials, byproducts, and degradation products. A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. For 2,5-Pyrrolidinedione, 1-(4-ethylphenyl)-, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer allows for fine-tuning of the retention time and peak shape. sielc.com UV detection is effective as the ethylphenyl group contains a chromophore that absorbs in the UV spectrum, typically monitored around 210-260 nm. researchgate.netbvsalud.org

For preparative applications, such as isolating the compound for further research, this liquid chromatography method can be scaled up. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Value/Description | Source/Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Common for N-substituted succinimides, providing good hydrophobic retention. derpharmachemica.com |

| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 6.5) (50:50, v/v) | Isocratic elution provides consistent and reproducible results for purity checks. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. bvsalud.org |

| Detection | UV at 254 nm | The aromatic phenyl ring provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Expected RT | ~5-7 minutes | Dependent on exact conditions, but typical for a compound of this polarity. |

Gas Chromatography (GC)

GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like N-substituted succinimides. tcichemicals.com For analysis, the compound is vaporized and separated on a capillary column. A common stationary phase is a 5% phenyl polymethylsiloxane, which offers excellent separation efficiency and robustness. Detection is often achieved using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for definitive identification.

Table 2: Representative GC Parameters for Purity Assessment

| Parameter | Value/Description | Source/Rationale |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm | A versatile and widely used column for a broad range of analytes. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is used to elute the analyte and any potential impurities effectively. |

| Detector | FID at 280 °C | Universal detector for organic compounds, providing quantitative data based on peak area. |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis